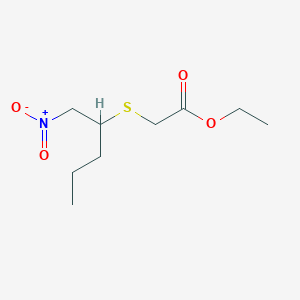![molecular formula C10H22FNSi B14374921 N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine CAS No. 89995-03-9](/img/structure/B14374921.png)
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with a fluoro-substituted silicon atom bonded to a propyl group and an allylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylfluorosilane and allylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes.
Purification: After the reaction is complete, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing compounds.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine involves its interaction with molecular targets through its functional groups. The fluoro-substituted silicon atom can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-Difluoroethyl)prop-2-en-1-amine: This compound features a difluoroethyl group instead of the diethyl(fluoro)silyl group.
N-(2,2-Dichloroethyl)prop-2-en-1-amine: Similar structure but with chlorine atoms instead of fluorine.
N-(2,2-Dimethylpropyl)prop-2-en-1-amine: Contains a dimethylpropyl group instead of the diethyl(fluoro)silyl group.
Uniqueness
N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine is unique due to the presence of the fluoro-substituted silicon atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
89995-03-9 |
|---|---|
Formule moléculaire |
C10H22FNSi |
Poids moléculaire |
203.37 g/mol |
Nom IUPAC |
2-[diethyl(fluoro)silyl]-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C10H22FNSi/c1-5-8-12-9-10(4)13(11,6-2)7-3/h5,10,12H,1,6-9H2,2-4H3 |
Clé InChI |
MERRBXAPMGPWCQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(C(C)CNCC=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)


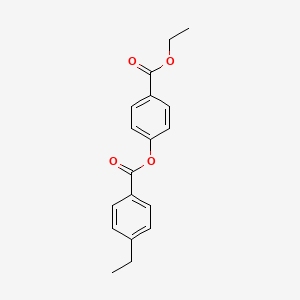
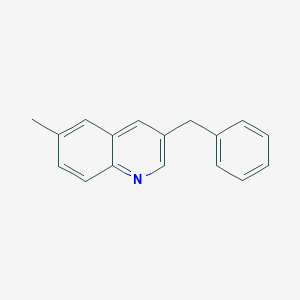
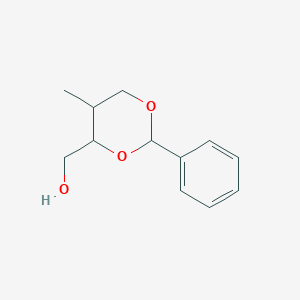


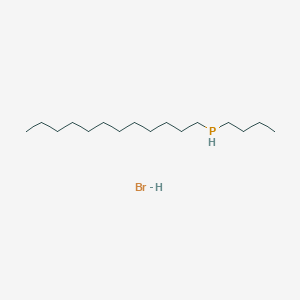
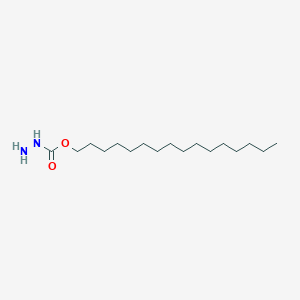
![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
